molecular formula C9H6O2 B1279132 Benzofuran-7-carbaldehyde CAS No. 95333-14-5

Benzofuran-7-carbaldehyde

Cat. No. B1279132
CAS RN: 95333-14-5
M. Wt: 146.14 g/mol
InChI Key: RGPUSZZTRKTMNA-UHFFFAOYSA-N
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Patent
US06063810

Procedure details

0.950 g (6.4 mmol) of 7-formyl-2,3-dihydrobenzofuran, 1.82 g (8 mmol) of 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione (DDQ) and 30 ml of dioxane are introduced into a 100 ml three-necked flask equipped with a reflux condenser. Heating is carried out at reflux for 24 hours. 100 ml of a molar sodium hydroxide solution are added and extraction is carried out with ethyl ether (3×80 ml). The organic phases are combined, dried and concentrated under vacuum. The residue is purified by silica flash chromatography (elution: 5% ethyl acetate in petroleum ether). 215 mg of 7-formylbenzofuran are obtained in the form of a yellow oil (Yield: 23%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
23%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[O:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1)=[O:2].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+]>O1CCOCC1>[CH:1]([C:3]1[C:11]2[O:10][CH:9]=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1)=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
C(=O)C1=CC=CC=2CCOC21
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica flash chromatography (elution: 5% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=CC=2C=COC21
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 23%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.